6-Mercaptopurine (6-MP) is a well-established chemotherapeutic agent, primarily used in the treatment of acute lymphoblastic leukemia (ALL) in children. It belongs to the class of drugs known as purine antimetabolites, which mimic the structure of natural purines and interfere with DNA and RNA synthesis. This interference is crucial in the inhibition of cancer cell proliferation. The clinical utility of 6-MP has been extensively studied since its initial evaluation in the 1950s, and it continues to be a cornerstone in the treatment of leukemia and as an immunosuppressive agent3.
In the field of oncology, 6-MP's primary application is in the treatment of ALL. It has been a part of standard treatment protocols for decades due to its effectiveness in inducing remission in leukemic cells. The drug is extensively metabolized before exerting its cytotoxic action, and one of its major metabolites, 6-methylmercapto-8-hydroxypurine, has been detected in plasma during high-dose infusions. This metabolite indicates an alternative catabolic pathway for 6-MP, which may contribute to its overall therapeutic effect2.
Beyond oncology, 6-MP and its closely related compound azathioprine have been used as immunosuppressive agents. The discovery of their immunosuppressive properties has led to their use in preventing organ transplant rejection and treating autoimmune diseases. The drugs work by inhibiting the synthesis of proteins, DNA, and RNA, which are necessary for the proliferation of immune cells, thereby dampening the immune response3.
At the cellular level, studies have shown that the cyclic nucleotide forms of 6-MP and its derivatives are cytotoxic to rat hepatoma cells. The cytotoxicity is believed to result from the conversion of these cyclic nucleotides to their 5'-nucleotide forms. Comparisons between the thio and methylthio derivatives of 6-MP suggest that they may act through different mechanisms, highlighting the complexity of 6-MP's action at the molecular level4.
6-Mercapto-9-methylpurine is derived from purine, a fundamental component of nucleic acids. It belongs to the class of thiopurines, which are known for their role as antimetabolites in cancer therapy and immunosuppressive treatments. The compound is often used as a building block in the synthesis of more complex nucleoside analogs, which can be utilized in various biochemical assays and therapeutic applications .
The synthesis of 6-Mercapto-9-methylpurine can be achieved through several methods, with one notable approach involving the reaction of 4-amino-5-nitro-6-chloropyrimidine with potassium hydrosulfide. This method leads to the formation of 4,5-diamino-6-mercaptopyrimidine, which upon treatment with formic acid undergoes cyclization to yield 6-Mercapto-9-methylpurine .
This method is favored for its high yield and purity, making it a reliable route for synthesizing this important compound .
The molecular formula for 6-Mercapto-9-methylpurine is . Its structure features a purine ring system substituted with a methyl group at the 9-position and a thiol (sulfhydryl) group at the 6-position.
The structural integrity of this compound allows it to participate in various biochemical pathways, particularly those involving nucleic acid synthesis .
6-Mercapto-9-methylpurine undergoes several important chemical reactions that are crucial for its biological activity:
These reactions highlight its role as an antimetabolite and its potential therapeutic applications.
The mechanism of action for 6-Mercapto-9-methylpurine primarily involves its incorporation into nucleic acid structures, where it interferes with normal nucleotide metabolism.
These properties make it suitable for various laboratory applications and facilitate its use in biochemical assays .
6-Mercapto-9-methylpurine has diverse applications across several fields:
The systematic IUPAC name for this compound is 6-sulfanylidene-9-methyl-6,9-dihydro-1H-purine, reflecting its core purine structure with specified substitutions at the 6 and 9 positions. Its molecular formula is C₆H₆N₄S, corresponding to a molecular weight of 166.20 g/mol. The structural backbone consists of a pyrimidine ring fused with an imidazole ring, where the methyl group at N(9) disrupts potential aromaticity and influences electron distribution. The exocyclic thione group at C(6) exhibits partial double-bond character (C=S), confirmed by X-ray crystallography studies of analogous purinthione derivatives that show bond lengths of approximately 1.68 Å, consistent with thiocarbonyl character [4] [9].
Spectroscopic characterization reveals distinct signatures:
Table 1: Spectroscopic Signatures of 6-Mercapto-9-methylpurine
Technique | Key Features | Interpretation |
---|---|---|
(^{1}\text{H})-NMR | δ 3.72 (s, 3H), δ 8.45 (s, 1H) | N-CH₃ and H(8) protons |
UV-Vis (H₂O) | λₘₐₓ = 220 nm, 320 nm | π→π* (purine) and n→π* (C=S) transitions |
IR (KBr) | ν = 1580 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S) | Purine ring stretching, thiocarbonyl vibration |
Core Structural Differences:
Biological Relevance:6-Mercaptopurine acts as an antimetabolite by inhibiting de novo purine synthesis after conversion to thioguanosine nucleotides. Methylation at N(9) in 6-mercapto-9-methylpurine blocks phosphoribosylation by HGPRT enzyme, abolishing its antimetabolite activity but potentially enabling alternative mechanisms like direct PRPP amidotransferase inhibition [5] [8] [9].
Table 2: Structural and Electronic Comparison of Key Purine Derivatives
Compound | Molecular Formula | Substituents | logPa | Key Biological Role |
---|---|---|---|---|
6-Mercapto-9-methylpurine | C₆H₆N₄S | 6-S=, 9-CH₃ | 0.2 | PRPP amidotransferase inhibition |
6-Mercaptopurine (6-MP) | C₅H₄N₄S | 6-SH (tautomeric) | -0.4 | Antimetabolite (leukemia/IBD therapy) |
9-Methylpurine | C₆H₆N₄ | 9-CH₃ | 0.8 | Metabolic precursor |
6-Methylpurine | C₆H₆N₄ | 6-CH₃ | 0.7 | RNA synthesis inhibitor (toxic adenine analog) |
7-Methyl-6-mercaptopurine | C₆H₆N₄S | 6-S=, 7-CH₃ | 0.3 | IMP dehydrogenase inhibition |
a Calculated partition coefficient (octanol/water) [3] [5] [6].
6-Mercapto-9-methylpurine exhibits prototropic tautomerism limited to the 6-position due to N(9)-methylation preventing ring-chain isomerization. The thione form (6-sulfanylidene; A) dominates in solid and aqueous phases, confirmed by X-ray diffraction of analogous compounds showing C=S bond lengths and IR spectra lacking S-H stretches. The thiol tautomer (6-sulfanyl; B) is minor (<5% abundance) but gains significance in nonpolar solvents or during metal coordination [4] [9].
Hydrogen Bonding and Stability:
Table 3: Tautomeric Equilibria in Selected Mercaptopurines
Compound | Major Tautomer(s) | Energy Difference (kcal/mol)a | Influence of N(9)-Methylation |
---|---|---|---|
6-Mercapto-9-methylpurine | Thione (6-S=, 1-NH) | 0 (reference) | Locks N(9), eliminating N(7)H/N(9)H isomers |
6-Mercaptopurine | Thione (6-S=, 9-NH) (80%) | +1.2 (vs. 9-NH thiol) | Permits N(7)H/N(9)H exchange |
7-Methyl-6-mercaptopurine | Thione (6-S=, 9-NH) | +0.8 (vs. 7-methyl thiol) | Favors thione via N(7) electronic effects |
a Relative stability in aqueous solution; DFT calculations [3] [4] [9].
Electronic Effects:N(9)-methylation reduces the electron density at N(1) by inductive effects, increasing the acidity of N(1)–H (pKₐ ≈ 9.8) compared to 6-mercaptopurine (pKₐ ≈ 10.2). This enhances the thione’s nucleophilicity at sulfur, facilitating S-alkylation reactions under mild conditions—e.g., forming 6-benzylsulfanyl-9-methylpurine (C₁₃H₁₂N₄S) [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7